molecular formula C12H11ClFNO B3059723 [2-(2-Fluorophenoxy)phenyl]amine hydrochloride CAS No. 1211495-35-0

[2-(2-Fluorophenoxy)phenyl]amine hydrochloride

Cat. No.: B3059723
CAS No.: 1211495-35-0
M. Wt: 239.67
InChI Key: DJDHZVLZUDWDKU-UHFFFAOYSA-N
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Description

[2-(2-Fluorophenoxy)phenyl]amine hydrochloride (CAS: 66411-55-0) is an organic compound featuring a phenylamine backbone substituted with a 2-fluorophenoxy group at the ortho position. This structure combines aromatic amine functionality with a fluorinated ether moiety, which is critical for its physicochemical and biological properties. The fluorine atom enhances lipophilicity and metabolic stability, while the phenoxy group contributes to π-π stacking interactions in biological targets. The compound is primarily utilized in medicinal chemistry research, particularly in the development of central nervous system (CNS)-active agents, owing to its structural similarity to benzodiazepine derivatives .

Properties

IUPAC Name

2-(2-fluorophenoxy)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO.ClH/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14;/h1-8H,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDHZVLZUDWDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211495-35-0
Record name Benzenamine, 2-(2-fluorophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211495-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of 1-(2-Fluorophenoxy)-2-nitrobenzene

The nitro reduction route begins with nucleophilic aromatic substitution between 2-fluorophenol and 1-chloro-2-nitrobenzene. Under basic conditions (K₂CO₃, DMF, 110°C, 12 h), the phenoxide ion displaces chloride, yielding 1-(2-fluorophenoxy)-2-nitrobenzene with 85% efficiency. Key parameters include:

  • Solvent : Dimethylformamide (DMF) enhances nucleophilicity.
  • Temperature : Reactions below 100°C result in incomplete substitution, while exceeding 120°C promotes decomposition.

Reduction to Primary Amine

The nitro intermediate undergoes reduction using tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid:

  • Stoichiometry : A 4:1 molar ratio of SnCl₂·2H₂O to nitro compound ensures complete reduction.
  • Conditions : THF/water (1:1) at 40°C for 2 h, followed by alkaline workup (40% NaOH) to precipitate tin oxides.
  • Isolation : Extraction with ethyl acetate and subsequent HCl treatment yields the hydrochloride salt with 75.9% overall yield.

Table 1: Optimization of Nitro Reduction Parameters

Parameter Optimal Value Effect on Yield
SnCl₂·2H₂O Equiv 4.4 Maximal at 75.9%
Reaction Time 2 h <2 h: incomplete
Temperature 40°C >50°C: byproducts

Copper-Mediated Ullmann Coupling

Protection-Deprotection Strategy

To prevent amine interference during ether formation, 2-aminophenol is acetylated using acetic anhydride (Ac₂O) in pyridine (0–5°C, 1 h), achieving 98% conversion to N-acetyl-2-aminophenol.

Ether Bond Formation

The protected amine reacts with 1-bromo-2-fluorobenzene under Ullmann conditions:

  • Catalyst : CuI (10 mol%) with N,N'-dimethylethylenediamine (DMEDA, 20 mol%)
  • Base : K₃PO₄ in DMSO at 100°C for 24 h
  • Yield : 68% of N-acetyl-[2-(2-fluorophenoxy)phenyl]amine

Deprotection and Salt Formation

Hydrolysis with 6 M HCl in ethanol/water (1:1, reflux, 4 h) removes the acetyl group, followed by precipitation with HCl gas to isolate the hydrochloride salt (82% yield).

Palladium-Catalyzed Approaches

Buchwald-Hartwig Amination

While primarily used for C–N bond formation, modified conditions enable ether synthesis:

  • Substrate : 2-Bromo-1-fluorobenzene and 2-aminophenol
  • Catalyst : Pd(OAc)₂ (5 mol%) with Xantphos ligand
  • Solvent : t-BuOH at 90°C for 48 h
  • Yield : 42% (limited by competing amine coordination)

Suzuki-Miyaura Cross-Coupling

Though unconventional for ethers, boronic acid derivatives of 2-fluorophenol couple with 2-iodoaniline derivatives:

  • Conditions : Pd(PPh₃)₄ (3 mol%), K₂CO₃, dioxane/water (4:1), 80°C
  • Challenge : Low conversion (≤30%) due to poor oxidative addition of iodoaniline

Comparative Analysis of Methods

Table 2: Method Comparison for [2-(2-Fluorophenoxy)phenyl]amine Hydrochloride Synthesis

Method Yield (%) Purity (%) Key Advantage Limitation
Nitro Reduction 75.9 98.5 Scalability Nitro intermediate toxicity
Ullmann Coupling 68 97.2 Regioselective Multi-step protection
Buchwald-Hartwig 42 95.8 Single-pot Low efficiency

Experimental Optimization Insights

Solvent Effects in Ullmann Coupling

  • DMSO : Increases reaction rate but promotes ligand degradation at >110°C.
  • Toluene : Requires higher temperatures (130°C) for comparable yields.

Acid Selection for Salt Formation

  • HCl Gas : Produces crystalline salt with minimal hygroscopicity.
  • Aqueous HCl : Yields amorphous product requiring recrystallization from ethanol/ether.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(2-Fluorophenoxy)phenyl]amine hydrochloride can undergo oxidation reactions to form corresponding quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted phenylamine derivatives.

Scientific Research Applications

Overview

[2-(2-Fluorophenoxy)phenyl]amine hydrochloride is a compound with significant potential in various scientific research fields, particularly in medicinal chemistry, pharmacology, and materials science. Its unique structural characteristics, including the presence of a fluorinated phenoxy group, enhance its biological activity and chemical reactivity.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its interactions with biological systems. Specific applications include:

  • Anticonvulsant Activity : A series of derivatives based on this compound have shown promising anticonvulsant activities in animal models, suggesting potential applications in treating epilepsy and other seizure disorders. For instance, derivatives like 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles were synthesized and exhibited significant anticonvulsant effects mediated by benzodiazepine receptors .
  • Cancer Therapy : Research indicates that [2-(2-Fluorophenoxy)phenyl]amine hydrochloride can induce apoptosis in human colon cancer cells through mechanisms involving mitochondrial dysfunction and endoplasmic reticulum stress . This suggests its potential role in developing novel anticancer therapies.
  • Neuropathic Pain Management : Compounds related to this structure have been identified as serotonin and norepinephrine reuptake inhibitors, showing efficacy in managing chronic pain conditions such as neuropathic pain .

Pharmacological Studies

The compound's ability to interact with neurotransmitter systems makes it a candidate for pharmacological research:

  • Receptor Binding Studies : It is being explored as a ligand for various receptors, including serotonin receptors, which are critical in mood regulation and pain perception. The binding affinities and selectivity profiles of these compounds are essential for developing new antidepressants or analgesics .

Chemical Synthesis

In organic chemistry, [2-(2-Fluorophenoxy)phenyl]amine hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows for:

  • Substitution Reactions : The fluorine atom in the phenoxy group can be replaced with other functional groups through nucleophilic aromatic substitution, enabling the creation of diverse derivatives with tailored properties .
  • Material Science Applications : The compound's unique electronic properties make it suitable for developing novel materials, including polymers and coatings that require specific chemical functionalities.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesKey Applications
2-(4-Fluorophenyl)ethylamineSimpler structure; used as a nucleophileDrug development
4-(4-Fluorophenoxy)anilineContains an aniline structure; potential dyeDye synthesis
1-[4-(4-Fluorophenyl)phenyl]ethan-1-amineSimilar amine structure; different substitution patternPotential lead compounds in drug discovery

Mechanism of Action

The mechanism of action of [2-(2-Fluorophenoxy)phenyl]amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares [2-(2-fluorophenoxy)phenyl]amine hydrochloride with structurally or functionally related compounds, focusing on pharmacological activity, physicochemical properties, and structural variations.

Structural Analogs with Fluorophenoxy/Aryl Substituents

Compound Name Key Structural Features Molecular Weight Biological Activity (ED₅₀ or IC₅₀) Key Differences from Target Compound Reference
3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole Triazole core, 2-fluorophenoxy, 4-Cl substituent 320.7 g/mol Anticonvulsant (ED₅₀: 1.4 mg/kg) Triazole ring enhances GABA receptor binding; Cl substituent increases potency but reduces solubility
{1-[2-(3,4-Dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride Ethylamine backbone, 3,4-dichlorophenoxy 329.2 g/mol Not reported Dichloro substitution increases lipophilicity; methylamine reduces CNS penetration
2-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride Ethylamine, 2-Cl-6-F substitution 210.08 g/mol Not reported Direct Cl/F substitution on phenyl ring alters electronic properties

Fluorinated Amines with Heterocyclic Cores

Compound Name Key Structural Features Molecular Weight Biological Activity Key Differences from Target Compound Reference
2-Fluorodeschloroketamine (2-FDCK) hydrochloride Cyclohexanone core, 2-fluorophenyl, methylamine 257.7 g/mol NMDA receptor antagonism Ketamine analog; lacks phenoxy group, targets different CNS pathways
Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate hydrochloride Ester group, 3-F-2-Me substitution 233.67 g/mol Intermediate for peptide synthesis Ester functionality increases hydrophilicity; methyl group sterically hinders target binding

Physicochemical and Pharmacokinetic Comparison

  • Lipophilicity (LogP): Target compound: Estimated LogP ~2.8 (moderate lipophilicity due to fluorine and phenoxy group). Triazole analog (): LogP ~3.2 (higher due to triazole ring and Cl substituent). Ethylamine analog (): LogP ~2.1 (lower due to smaller substituents).
  • Solubility: Target compound: Moderate aqueous solubility (~50 mg/mL in DMSO). 2-FDCK (): High solubility in polar solvents (~200 mg/mL) due to cyclohexanone core.
  • Metabolic Stability: Fluorophenoxy derivatives generally exhibit slower hepatic clearance compared to chlorinated analogs (e.g., ) due to fluorine’s resistance to oxidative metabolism .

Pharmacological Activity

  • 2-FDCK () targets NMDA receptors, indicating that fluorinated amines with bulky substituents (e.g., cyclohexanone) diverge mechanistically from phenoxy-containing analogs.

Biological Activity

[2-(2-Fluorophenoxy)phenyl]amine hydrochloride is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. Its unique structural features allow it to interact with various biological targets, making it a candidate for drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of [2-(2-Fluorophenoxy)phenyl]amine hydrochloride is primarily attributed to its ability to modulate enzyme and receptor activity. Preliminary studies suggest that the compound interacts with specific molecular targets involved in cellular signaling pathways. The exact mechanisms are still under investigation, but its potential involvement in neurotransmitter regulation has been noted.

Biological Activity and Therapeutic Potential

Research indicates that [2-(2-Fluorophenoxy)phenyl]amine hydrochloride exhibits promising biological activities:

  • Anticancer Activity : The compound has shown potential as an anticancer agent. Studies have indicated that fluorinated compounds can enhance potency against various cancer cell lines by increasing lipophilicity and modifying interaction profiles with biological targets .
  • Neuropharmacological Effects : As a potential modulator of neurotransmitter systems, it may offer therapeutic benefits in treating neurological disorders. Its structural analogs have been studied for their effects on calcium channels, which are crucial in neuronal signaling .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes suggests applications in conditions where enzyme modulation is beneficial, such as cancer and metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in various cancer cell lines
NeuropharmacologyModulates neurotransmitter systems
Enzyme InhibitionPotential inhibitor of key metabolic enzymes

Case Study: Anticancer Efficacy

In a study evaluating the antiproliferative effects of fluorinated compounds, [2-(2-Fluorophenoxy)phenyl]amine hydrochloride was tested against lung and breast cancer cell lines. The results indicated significant inhibition of cell growth, suggesting its potential as a lead compound for further development in cancer therapy. The study highlighted the importance of fluorination in enhancing biological activity, with the compound displaying IC50 values in the low micromolar range .

Research Findings

Recent research has focused on the synthesis and optimization of fluorinated derivatives to enhance biological efficacy. These studies have demonstrated that modifications to the fluorine substituents can significantly affect the potency and selectivity of the compounds against specific targets. For instance, variations in the position of fluorination have been shown to improve inhibition rates against histone deacetylases (HDACs), which are important targets in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for [2-(2-Fluorophenoxy)phenyl]amine hydrochloride, and how can researchers optimize reaction conditions?

Answer: A microwave-assisted synthesis route is described in literature for structurally similar compounds. For example, N-(2-(2-Fluorophenoxy)phenyl)acetamide was synthesized by acetylating 2-(2-fluorophenoxy)aniline under microwave irradiation (100–120°C, 15–20 minutes), achieving 87% yield . Key parameters include:

  • Reagents : Acetic anhydride or acetyl chloride.
  • Catalysis : No catalyst required for microwave methods.
  • Purification : Recrystallization or column chromatography.
    Optimization Tips :
  • Use controlled microwave power to avoid decomposition.
  • Monitor reaction progress via TLC or LCMS.

Q. How should researchers handle and store [2-(2-Fluorophenoxy)phenyl]amine hydrochloride to ensure stability?

Answer:

  • Storage : Store as a crystalline solid at -20°C in airtight, light-resistant containers. Stability is ≥5 years under these conditions .
  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood due to potential HCl vapor release .
  • Waste Disposal : Neutralize with a mild base (e.g., sodium bicarbonate) before disposal as hazardous chemical waste .

Q. What analytical methods are used to confirm the structure and purity of [2-(2-Fluorophenoxy)phenyl]amine hydrochloride?

Answer:

  • LCMS (ES+APCI) : Confirm molecular ion peaks (e.g., observed m/z 246.2 [M+H]⁺ for a related compound) .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to verify substituent positions (e.g., δ 9.58 ppm for NH in acetamide derivatives) .
  • Purity : HPLC with UV detection (λmax ~264–270 nm for fluorinated arylcyclohexylamines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing fluorinated arylcyclohexylamine derivatives?

Answer:

  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent interference.
  • Coupling Constants : Analyze J-values (e.g., J = 8.0 Hz for aromatic protons in ortho-substituted fluorophenyl groups) .
  • Fluorine Effects : Fluorine’s electronegativity deshields adjacent protons, shifting peaks downfield. Compare with literature (e.g., δ 153.88 ppm for fluorophenyl carbons in ¹³C NMR) .

Q. What strategies improve reaction yields in arylcyclohexylamine synthesis, particularly for fluorinated analogs?

Answer:

  • Microwave vs. Conventional Heating : Microwave methods reduce reaction time (20 minutes vs. 6–8 hours) and improve yields by 15–20% .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for Friedel-Crafts alkylation steps.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .

Q. What are the challenges in interpreting mass spectrometry data for fluorinated compounds like [2-(2-Fluorophenoxy)phenyl]amine hydrochloride?

Answer:

  • Isotopic Patterns : Fluorine (¹⁹F) has no natural isotopes, but chlorine (³⁵Cl/³⁷Cl) in HCl salts creates a 3:1 isotopic peak ratio.
  • Fragmentation Pathways : Look for loss of HCl (Δ m/z = 36) or fluorophenyl groups (Δ m/z = 95).
  • Matrix Effects : Use high-resolution MS (HRMS) to distinguish between isobaric ions .

Q. How can researchers assess the biological activity of [2-(2-Fluorophenoxy)phenyl]amine hydrochloride given its structural similarity to arylcyclohexylamines?

Answer:

  • Receptor Binding Assays : Test affinity for NMDA receptors (common target for arylcyclohexylamines like ketamine analogs) .
  • In Vivo Models : Use rodent neurobehavioral assays (e.g., forced swim test for antidepressant activity).
  • Metabolic Stability : Evaluate hepatic microsome stability to predict pharmacokinetics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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[2-(2-Fluorophenoxy)phenyl]amine hydrochloride
Reactant of Route 2
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[2-(2-Fluorophenoxy)phenyl]amine hydrochloride

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